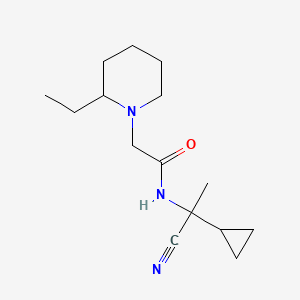

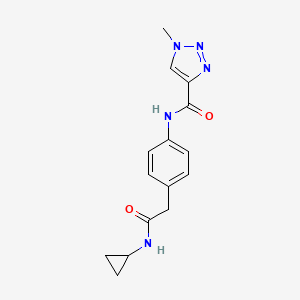

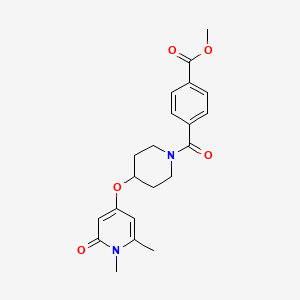

![molecular formula C21H15N3O B2783268 5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 1955499-65-6](/img/structure/B2783268.png)

5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a naphthalene moiety, an oxazole ring, and a carbonitrile group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom . The carbonitrile group consists of a carbon triple-bonded to a nitrogen .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized via one-pot multicomponent reactions . For instance, new Betti bases have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific details about the molecular structure of this compound are not available .Scientific Research Applications

Synthesis and Potential Applications

The compound 5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile, due to its complex structure, participates in various synthetic pathways for developing multifunctional molecules with potential applications in material science and medicinal chemistry. Although direct research on this specific compound is scarce, insights can be drawn from studies on structurally related compounds and their applications.

Heterocyclic Synthesis

The synthesis of polyfunctionally substituted derivatives, such as pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene, showcases the utility of naphthalene derivatives in constructing complex heterocyclic systems. These compounds have been explored for various potential applications ranging from material science to pharmaceuticals due to their unique structural and electronic properties (Aly, 2006).

Fluorescent Materials

Naphthalene derivatives serve as precursors for blue-emitting fluorophores. The synthesis and photophysical properties study of novel fluorophores indicate potential applications in sensing, imaging, and organic electronics. These compounds exhibit strong absorption in the ultraviolet region and emission in the blue region, suggesting their suitability for use in fluorescent materials and devices (Padalkar et al., 2015).

Metal–Organic Frameworks (MOFs)

The construction of luminescent Zn(II)/Cd(II) metal–organic frameworks (MOFs) using naphthalene derivatives illustrates the compound's application in developing materials with multifunctional sensing properties. These MOFs can selectively and sensitively sense various ions and nitro aromatics, demonstrating their potential as smart materials for environmental monitoring and safety applications (Zhang et al., 2017).

Antioxidant Activity

The synthesis of heterocycles derived from 2-acetylnaphthalene showcases the exploration of naphthalene derivatives for biological applications. Some of these compounds exhibit promising antioxidant activity, indicating their potential for use in therapeutic agents or protective materials (Taha, 2012).

Future Directions

properties

IUPAC Name |

5-(naphthalen-1-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c22-13-19-21(25-20(24-19)16-8-2-1-3-9-16)23-14-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,23H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDSWQLJOWBJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2783186.png)

![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)

![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)

![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)

![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)